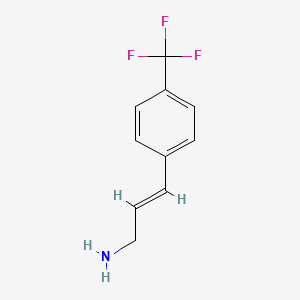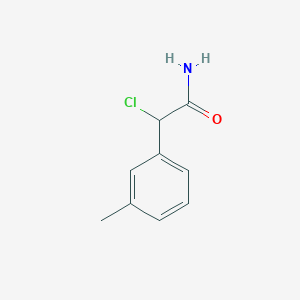![molecular formula C15H20N2O B12114229 2(1H)-Quinolinone, 1-methyl-3-[[(1-methylpropyl)amino]methyl]- CAS No. 893760-45-7](/img/structure/B12114229.png)
2(1H)-Quinolinone, 1-methyl-3-[[(1-methylpropyl)amino]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Quinolinone, 1-methyl-3-[[(1-methylpropyl)amino]methyl]- is a complex organic compound belonging to the quinolinone family This compound is characterized by its unique structure, which includes a quinolinone core substituted with a methyl group and an amino-methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 1-methyl-3-[[(1-methylpropyl)amino]methyl]- typically involves multi-step organic reactions. One common synthetic route includes the condensation of an appropriate quinoline derivative with an amine, followed by methylation and further functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, automated synthesis, and purification techniques to meet industrial standards and regulatory requirements .
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Quinolinone, 1-methyl-3-[[(1-methylpropyl)amino]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone core to its corresponding hydroquinoline form.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized quinolinone derivatives, reduced hydroquinoline compounds, and various substituted quinolinone derivatives, each with unique chemical and physical properties .
Wissenschaftliche Forschungsanwendungen
2(1H)-Quinolinone, 1-methyl-3-[[(1-methylpropyl)amino]methyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: Utilized in the development of advanced materials, dyes, and pharmaceuticals
Wirkmechanismus
The mechanism of action of 2(1H)-Quinolinone, 1-methyl-3-[[(1-methylpropyl)amino]methyl]- involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2(1H)-Quinolinone, 1-methyl-3-[[(1-methylpropyl)amino]methyl]- include other quinolinone derivatives, such as:
- 1H-Pyrazolo[3,4-b]quinolines
- 1-methyl-3-[[(1-methylpropyl)amino]methyl]-quinoline
- 2-methylquinolinone
Uniqueness
What sets 2(1H)-Quinolinone, 1-methyl-3-[[(1-methylpropyl)amino]methyl]- apart from similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
893760-45-7 |
|---|---|
Molekularformel |
C15H20N2O |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
3-[(butan-2-ylamino)methyl]-1-methylquinolin-2-one |
InChI |
InChI=1S/C15H20N2O/c1-4-11(2)16-10-13-9-12-7-5-6-8-14(12)17(3)15(13)18/h5-9,11,16H,4,10H2,1-3H3 |
InChI-Schlüssel |
DHMUHJWRIUFUDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NCC1=CC2=CC=CC=C2N(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


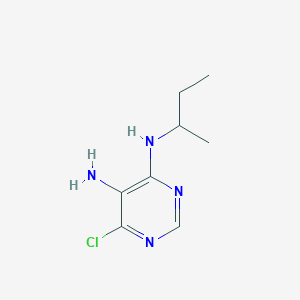

![(4E)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12114153.png)
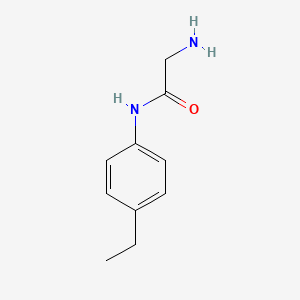
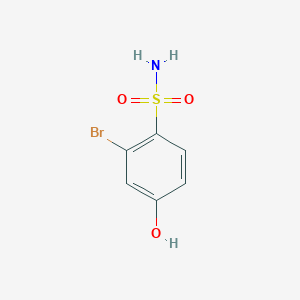

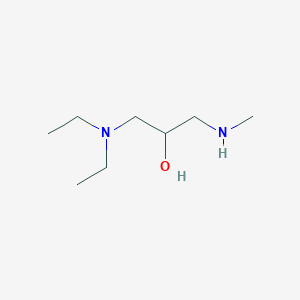

![5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)phenoxy]ethyl]-4-methyl-](/img/structure/B12114191.png)


